
8-(Dibromomethyl)quinoline
Overview
Description
8-(Dibromomethyl)quinoline is an organic compound with the chemical formula C10H7Br2N. It is a yellow solid with a molecular weight of 315.99 g/mol. This compound is known for its significant applications in organic synthesis, particularly in the fields of drug synthesis and material science. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
The preparation of 8-(Dibromomethyl)quinoline can be achieved through various synthetic routes. One commonly used method involves the bromination of quinoline. This process typically involves reacting quinoline with a brominating agent in the presence of a solvent and a chloroalkane initiator. The reaction conditions often include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction .
In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
8-(Dibromomethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are often used in these reactions.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced quinoline derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or dihydroquinolines, respectively .
Scientific Research Applications
8-(Dibromomethyl)quinoline has a wide range of scientific research applications:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic properties, such as anti-infective, anti-inflammatory, and anticancer agents.
Medicine: In medicinal chemistry, this compound is utilized in the synthesis of drugs targeting specific biological pathways and diseases.
Mechanism of Action
The mechanism of action of 8-(Dibromomethyl)quinoline involves its interaction with specific molecular targets and pathways. The dibromomethyl group can participate in electrophilic interactions with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
8-(Dibromomethyl)quinoline can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and 8-nitroquinoline. While all these compounds share the quinoline core structure, their functional groups confer different chemical and biological properties:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities, it contains a hydroxyl group at the 8th position, which enhances its ability to chelate metal ions.
The uniqueness of this compound lies in its dibromomethyl group, which provides distinct reactivity and potential for diverse applications in synthesis and biological research.
Properties
IUPAC Name |
8-(dibromomethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSPFLYKMLCEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(Br)Br)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676894 | |
| Record name | 8-(Dibromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85219-47-2 | |
| Record name | 8-(Dibromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


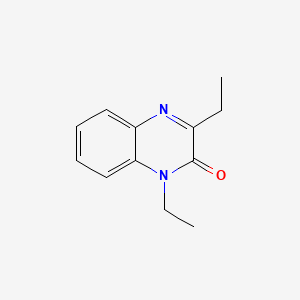
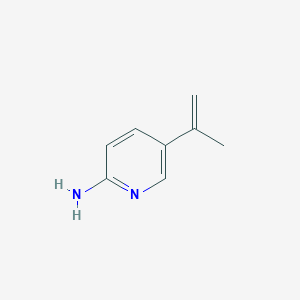

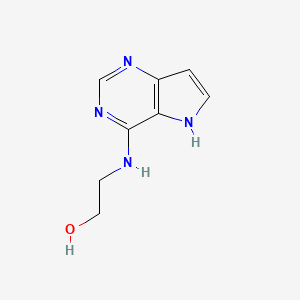
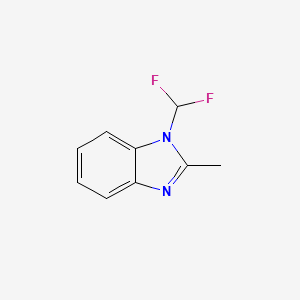

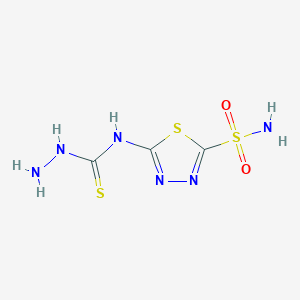
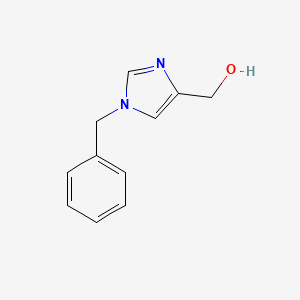

![N-[(pyridin-3-yl)methyl]hydroxylamine](/img/structure/B3359377.png)
![8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B3359383.png)
![6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione](/img/structure/B3359388.png)
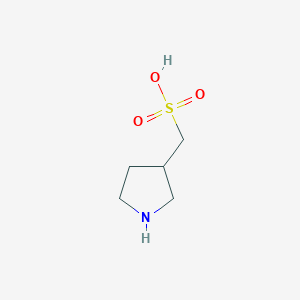
![1H-Pyrrolo[3,2-B]pyridine-2-carboxamide](/img/structure/B3359407.png)
